molecular formula C18H17NO3S B2743992 2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide CAS No. 2034403-75-1

2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide

Cat. No.: B2743992
CAS No.: 2034403-75-1
M. Wt: 327.4
InChI Key: AXXHHHVNVHZHAS-UHFFFAOYSA-N
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Description

2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is a versatile compound with a unique structure that allows for a wide range of applications in scientific research.

Scientific Research Applications

2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied. Generally, it may involve binding to receptors or enzymes, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

2-phenoxy-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide can be compared with other similar compounds, such as:

    Benzofuran derivatives: Known for their wide range of biological activities and applications in drug discovery.

    Thiophene derivatives: Studied for their electronic properties and use in material science.

    Furan derivatives: Investigated for their potential therapeutic properties and use in organic synthesis.

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of scientific research.

Properties

IUPAC Name

2-phenoxy-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13(21-14-6-3-2-4-7-14)18(20)19-12-15-9-10-16(22-15)17-8-5-11-23-17/h2-11,13H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXHHHVNVHZHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(O1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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